molecular formula C13H12F2N2 B12109300 2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- CAS No. 1152541-95-1

2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl-

Cat. No.: B12109300
CAS No.: 1152541-95-1
M. Wt: 234.24 g/mol
InChI Key: GUWDZAYANCVIHV-UHFFFAOYSA-N
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Description

2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics, making these compounds valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl-, involves several methodsFor instance, the Umemoto reaction and Balts-Schiemann reaction are frequently employed for this purpose . These reactions typically require specific reagents and conditions, such as the use of fluorinating agents and controlled temperatures.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale synthesis using efficient and cost-effective methods. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of industrial production techniques. The use of reliable fluorination technology and the accumulation of advanced knowledge in fluorine chemistry have further enhanced the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted pyridines .

Scientific Research Applications

2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenylpyridine: Another fluorinated pyridine derivative with similar properties.

    Trifluoromethylpyridine: Contains a trifluoromethyl group, offering distinct chemical and biological characteristics.

Uniqueness

2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- is unique due to its specific substitution pattern and the presence of both pyridine and difluorophenyl groups. This combination imparts unique physical, chemical, and biological properties, making it valuable for various applications .

Biological Activity

2-Pyridinemethanamine, N-(2,6-difluorophenyl)-alpha-methyl- is a pyridine derivative with significant biological activity due to its unique structural features. The compound's molecular formula is C12H12F2N2, with a molecular weight of 201.20 g/mol. The presence of the difluorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Structural Characteristics

The compound's structure includes a pyridine ring and an amine group that are crucial for its biological interactions. The difluorophenyl substitution plays a vital role in modulating the compound's reactivity and interaction with biological targets.

Research indicates that the specific arrangement of functional groups in 2-Pyridinemethanamine contributes significantly to its pharmacological effects. The compound has been studied for its interactions with various biological targets, including enzymes and receptors involved in disease processes.

Therapeutic Potential

The compound exhibits potential therapeutic applications in several areas:

  • Antimicrobial Activity : Similar compounds have shown activity against various pathogens, suggesting that 2-Pyridinemethanamine may possess antimicrobial properties.
  • Anticancer Properties : The structural features of this compound may allow it to act as an inhibitor of signaling pathways involved in cancer progression, particularly through modulation of Hedgehog signaling pathways .
  • Neuroprotective Effects : Analogous pyridine compounds have demonstrated neuroprotective effects, indicating potential applications in neurodegenerative diseases.

Case Studies

  • Antifungal Activity : A study on related pyridine derivatives indicated that compounds with similar structural motifs exhibited significant antifungal activity against Candida species. This suggests that 2-Pyridinemethanamine could be evaluated for similar effects .
  • Inhibition of Hedgehog Signaling : Inhibitors derived from pyridine structures have been shown to effectively target the Hedgehog signaling pathway, which is implicated in various malignancies. The potential of 2-Pyridinemethanamine as a therapeutic agent in cancer treatment warrants further investigation .

Structure-Activity Relationship (SAR)

The biological activity of 2-Pyridinemethanamine can be influenced by modifications to its structure. The following table summarizes findings from studies on structurally related compounds:

Compound NameStructureNotable Characteristics
2-PyridinemethanamineStructureBasic amine with potential biological activity
4-DifluoromethylpyridineStructureExhibits different reactivity due to fluorine substituents
3-AminopyridineStructureKnown for neuroprotective effects

Pharmacokinetics

Understanding the pharmacokinetics of 2-Pyridinemethanamine is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development.

Properties

CAS No.

1152541-95-1

Molecular Formula

C13H12F2N2

Molecular Weight

234.24 g/mol

IUPAC Name

2,6-difluoro-N-(1-pyridin-2-ylethyl)aniline

InChI

InChI=1S/C13H12F2N2/c1-9(12-7-2-3-8-16-12)17-13-10(14)5-4-6-11(13)15/h2-9,17H,1H3

InChI Key

GUWDZAYANCVIHV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)NC2=C(C=CC=C2F)F

Origin of Product

United States

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